molecular formula C7H13NO2 B3113249 (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid CAS No. 1946010-81-6

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B3113249
CAS No.: 1946010-81-6
M. Wt: 143.18
InChI Key: FAKNQOZVXKYTPZ-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle The compound has two chiral centers at the second and fourth positions, leading to its specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from readily available chiral precursors. For instance, the use of chiral auxiliaries or catalysts can facilitate the formation of the desired stereochemistry.

  • Asymmetric Synthesis

      Starting Material: Chiral precursors such as (S)-proline.

      Reagents: Methylating agents like methyl iodide.

      Conditions: Basic conditions using sodium hydride or potassium carbonate.

      Procedure: The chiral precursor undergoes methylation at the nitrogen and carbon positions to form the desired product.

  • Industrial Production Methods

      Large-Scale Synthesis: Involves the use of continuous flow reactors to ensure efficient and scalable production.

      Catalysts: Use of chiral catalysts to enhance the yield and selectivity of the desired stereoisomer.

      Purification: Crystallization or chromatography techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Acidic or basic conditions depending on the desired product.

      Products: Formation of carboxylic acids or ketones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Anhydrous conditions to prevent hydrolysis.

      Products: Formation of alcohols or amines.

  • Substitution

      Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

      Conditions: Mild to moderate temperatures to prevent decomposition.

      Products: Formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Thionyl chloride, phosphorus tribromide.

Scientific Research Applications

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid has several applications in scientific research:

  • Chemistry

      Chiral Building Block: Used in the synthesis of complex organic molecules.

      Ligand Synthesis: Employed in the preparation of chiral ligands for asymmetric catalysis.

  • Biology

      Enzyme Inhibitor: Acts as an inhibitor for certain enzymes, aiding in the study of enzyme mechanisms.

      Protein Engineering: Used in the design of novel proteins with specific functions.

  • Medicine

      Pharmaceuticals: Potential use in the development of drugs targeting specific biological pathways.

      Drug Delivery: Utilized in the design of drug delivery systems for targeted therapy.

  • Industry

      Material Science: Incorporated into the synthesis of advanced materials with unique properties.

      Agriculture: Used in the development of agrochemicals for crop protection.

Comparison with Similar Compounds

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid can be compared with other similar compounds such as:

  • (S)-Proline

      Similarity: Both contain a pyrrolidine ring.

      Difference: (S)-Proline lacks the additional methyl groups and has different stereochemistry.

  • ®-1-Methylpyrrolidine-2-carboxylic acid

      Similarity: Both have a carboxylic acid group and a pyrrolidine ring.

      Difference: ®-1-Methylpyrrolidine-2-carboxylic acid has only one methyl group and different stereochemistry.

  • (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid

      Similarity: Both have the same molecular formula and functional groups.

      Difference: Different stereochemistry at the fourth position.

The uniqueness of this compound lies in its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

(2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-6(7(9)10)8(2)4-5/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKNQOZVXKYTPZ-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](N(C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303922
Record name L-Proline, 1,4-dimethyl-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946010-81-6
Record name L-Proline, 1,4-dimethyl-, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1946010-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 1,4-dimethyl-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.